2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide
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Overview
Description
2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide is a useful research compound. Its molecular formula is C15H8Cl2N4O3S and its molecular weight is 395.21. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Development
- Development of Anticonvulsants : Derivatives of 1,3,4-thiadiazole, including compounds related to 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide, have shown promise as potential anticonvulsants. In particular, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide demonstrated high anticonvulsive activity and underwent preclinical studies. Quality control methods for these compounds were developed, focusing on identification, determination of impurities, and quantitative determination (Sych et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition : Certain 1,3,4-thiadiazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. The study highlighted the correlation between inhibition efficiencies and quantum chemical parameters of these compounds (Bentiss et al., 2007).
Pharmacological Evaluation
- Antibacterial and Anti-inflammatory Properties : A range of 2,5-disubstituted-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antibacterial and anti-inflammatory activities. This included compounds with structural similarities to the chemical (Ahmad & Singh, 2013).
Antiviral Activity
- Antiviral Potential : Research has been conducted on the antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, which are closely related to the compound of interest. These studies found that certain derivatives possessed anti-tobacco mosaic virus activity (Chen et al., 2010).
Physicochemical Studies
- Physico-Chemical Properties : Studies have examined the physicochemical properties of similar compounds, such as N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, including their solubility and distribution coefficients (Ol’khovich et al., 2017).
Antimicrobial Agents
- Synthesis as Antimicrobial Agents : Research into the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives demonstrated their moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Antidiabetic Agents
- Antidiabetic Activity : A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed their potential as antidiabetic agents. The study involved molecular docking and dynamic simulation studies to validate their inhibitory potential (Thakral et al., 2020).
Molecular Structure Analysis
- Molecular Structure Analysis : Comparisons between observed and theoretical calculations on the structure of similar compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have been conducted to understand their molecular configuration (Kerru et al., 2019).
Anti-Leishmanial Activity
- Anti-Leishmanial Potential : Research on the synthesis and evaluation of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing novel functionalities demonstrated their effectiveness against Leishmania major (Tahghighi et al., 2012).
Synthesis for Specific Applications
- Specialized Synthesis Methods : Various studies have explored the synthesis of thiadiazole derivatives for specific applications, including anticancer agents and corrosion inhibitors, demonstrating the versatility and potential of these compounds in various fields (Gomha et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes like acetylcholinesterase and proteins involved in cell-cell communication and tissue protection .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit enzymes like acetylcholinesterase , which plays a crucial role in nerve impulse transmission. Inhibition of this enzyme can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the postsynaptic membrane and subsequent physiological effects .
Biochemical Pathways
Similar compounds have been shown to affect the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are involved in inflammation and pain .
Pharmacokinetics
Similar compounds have been shown to have a broad pharmacological profile, which is mainly determined by the nature of their substituents .
Result of Action
Similar compounds have been shown to induce apoptosis in parasites , suggesting potential cytotoxic effects.
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Future Directions
The compound “2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide” and its derivatives have shown promising results in in vitro antidiabetic studies . Future research could focus on further exploring its potential therapeutic applications, including its anticancer and antiviral properties .
Properties
IUPAC Name |
2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4O3S/c16-9-3-1-8(2-4-9)14-19-20-15(25-14)18-13(22)11-7-10(21(23)24)5-6-12(11)17/h1-7H,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRVXDDIRBTZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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